2-bromo-4-chloro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol
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Overview
Description
2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-1,3-benzodiazole-5-carbaldehyde with 2-bromo-4-chloro-6-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and benzodiazole derivatives.
Scientific Research Applications
2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. For example, it may intercalate into DNA, disrupting replication and transcription processes, or it may inhibit specific enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenol
- 2-Bromo-4-chloro-6-[(E)-[(2-phenyl-1H-1,3-benzodiazol-5-yl)imino]methyl]phenol
Uniqueness
Compared to similar compounds, 2-BROMO-4-CHLORO-6-[(E)-[(2-PHENYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H13BrClN3O |
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Molecular Weight |
426.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13BrClN3O/c21-16-9-14(22)8-13(19(16)26)11-23-15-6-7-17-18(10-15)25-20(24-17)12-4-2-1-3-5-12/h1-11,26H,(H,24,25) |
InChI Key |
YKOMKCVESYTECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
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